1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine
Description
Contextualization of Polyamines in Contemporary Chemical Synthesis and Materials Science
Polyamines, and specifically polyetheramines, are fundamental building blocks in the creation of a wide array of high-performance materials. Their molecular architecture, consisting of a polyether chain, provides flexibility, while the terminal amine groups offer reactive sites for polymerization and cross-linking. mdpi.com This dual functionality allows for their use in synthesizing a variety of polymers, including polyamides, polyureas, and epoxies. github.com
The properties of the final material can be tailored by selecting polyetheramines with different molecular weights and backbone structures (e.g., based on propylene (B89431) oxide, ethylene (B1197577) oxide, or a mix thereof). mdpi.com In contemporary materials science, polyetheramines are crucial for developing advanced coatings, adhesives, sealants, and composites that require a balance of strength, toughness, and flexibility. github.com Their ability to enhance impact resistance, improve hydrophilicity, and act as effective curing agents makes them indispensable in industries ranging from construction to aerospace. researchgate.netmdpi.com
Rationale for Dedicated Scholarly Inquiry into 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine
The specific interest in this compound stems from its distinct properties as a relatively low molecular weight, reactive polyether diamine. Its compact structure leads to a more rapid cure rate when used as an epoxy curing agent compared to higher molecular weight polyetheramines. nih.gov This characteristic is highly desirable in applications where fast processing times are critical.
Furthermore, its incorporation into polymer networks imparts excellent mechanical properties, including high impact and thermal shock resistance. researchgate.net Scholarly inquiry is driven by the need to understand the structure-property relationships in the materials it helps create. Research focuses on how its specific chain length and chemical composition influence the cross-linking density, thermal stability, and mechanical performance of epoxy resins and polyamides. Its potential to modify hydrophilicity and improve antistatic properties in polyamides is also a significant area of investigation. nih.gov
Scope and Academic Focus of the Research
The academic focus on this compound is primarily centered on its application as a monomer and curing agent in polymer synthesis. Key areas of research include:
Epoxy Resin Curing: A significant portion of research is dedicated to its role as a curing agent for epoxy resins. Studies investigate its effect on the cure kinetics, glass transition temperature, and the ultimate mechanical and thermal properties of the cured epoxy. The goal is to develop high-performance composites and adhesives with enhanced toughness and durability. researchgate.netmdpi.com
Polyamide Modification: Research explores its use in the synthesis of polyamides to introduce flexibility and hydrophilicity into the polymer backbone. This is particularly relevant for applications requiring materials with improved moisture absorption and antistatic characteristics. nih.gov
Structure-Property Relationships: A fundamental aspect of the academic inquiry involves correlating the molecular structure of this compound with the macroscopic properties of the resulting polymers. This includes understanding how its chain flexibility and the reactivity of its amine groups translate into specific material behaviors.
Novel Material Synthesis: Researchers are investigating the use of this diamine in the creation of novel materials, such as organic-inorganic hybrid sol-gels, where it can influence the optical and electrical properties of the final product. mdpi.com
Detailed Research Findings
Recent research has further illuminated the versatile nature of this compound, particularly in the realm of epoxy curing and material modification.
As an epoxy curing agent, it is noted for providing moderately rapid cures, leading to resins with robust mechanical properties and exceptional resistance to impact and thermal shock. researchgate.netnih.gov Its low viscosity is an additional benefit in processing and application. nih.gov When used in the formulation of polyamides, it can enhance hydrophilicity and improve antistatic properties. nih.gov
The general synthesis of polyetheramines involves the amination of polyols, such as polyethylene (B3416737) glycol or polypropylene (B1209903) glycol, at high temperatures and pressures. github.com While specific, detailed manufacturing processes for this compound are often proprietary, general methodologies include nucleophilic substitution, oxidation/reduction, and catalytic amination routes. researchgate.net
Below are interactive tables summarizing the key properties and research applications of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Appearance | Clear and free of suspended matter |
| Color, Pt-Co | 50 max |
| Primary Amine, % of total amine | 99 min |
| Total Amine, meq/g | 11.0 min |
| Water, wt% | 0.30 max |
| Amine Hydrogen Equivalent Wt. (AHEW), g/eq | 44 |
| Viscosity, cSt, 25°C | 9 |
| Density, g/ml, 25°C | 0.980 |
| Flash Point, PMCC, °C | 105 |
Data sourced from commercial technical data sheets. nih.gov
Table 2: Research Applications and Benefits
| Application Area | Key Benefits Investigated |
| Epoxy Curing Agent | Moderately rapid cure rate, Good mechanical properties, Excellent impact and thermal shock resistance, Low viscosity |
| Polyamide Preparation | Adds flexibility, Modifies hydrophilicity, Improves antistatic properties |
| Adhesives & Sealants | Enhances toughness and fatigue resistance |
| Coatings | Can reduce the need for solvents by lowering system viscosity |
Information synthesized from various sources on polyetheramine applications. github.comresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
70939-81-0 |
|---|---|
Molecular Formula |
C8H20N2O2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-[2-(2-aminopropoxy)ethoxy]propan-2-amine |
InChI |
InChI=1S/C8H20N2O2/c1-7(9)5-11-3-4-12-6-8(2)10/h7-8H,3-6,9-10H2,1-2H3 |
InChI Key |
VTAMQDCTAXRISX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOCC(C)N)N |
Related CAS |
70939-81-0 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 2 2 Aminopropoxy Ethoxy Propan 2 Amine
Historical Evolution of Polyetheramine Synthesis Strategies
The journey of polyetheramine synthesis began in the 1960s with the pioneering work of the Texaco Chemical Company, now a part of Huntsman Corporation. The development of these versatile compounds was a significant advancement in polymer chemistry, opening doors to new materials with unique properties. Early production methods laid the groundwork for the more advanced and efficient processes used today. The initial strategies focused on the amination of polyols, establishing the fundamental two-step approach that remains central to modern synthesis: the formation of a polyether backbone followed by the introduction of terminal amine groups. These early processes were often carried out in batch reactors, which, while effective, had limitations in terms of efficiency and scalability. Over the years, a shift towards continuous processes has been a key trend, driven by the need for higher throughput, better product consistency, and improved process economics.
Contemporary Chemical Synthesis Routes
Alkoxylation-Based Synthetic Approaches
The foundation of 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine is its polyether backbone, which is constructed through a process of alkoxylation. This typically involves the reaction of a suitable initiator molecule, such as a diol, with alkylene oxides. For the target molecule, a plausible synthetic pathway would start with a central ethylene (B1197577) glycol unit, which is then reacted with propylene (B89431) oxide to add the terminal propylene glycol units. This process is typically catalyzed by strong bases like potassium hydroxide (B78521) or sodium hydroxide. The reaction is carefully controlled to achieve the desired molecular weight and structure of the resulting polyether polyol. Double metal cyanide (DMC) catalysts are also employed in modern alkoxylation processes to achieve narrower molecular weight distributions and reduce the level of byproducts.
Table 1: Typical Initiators and Alkylene Oxides in Polyether Polyol Synthesis
| Initiator | Alkylene Oxide(s) | Resulting Polyether Structure |
|---|---|---|
| Ethylene Glycol | Propylene Oxide | Poly(propylene glycol)-block-poly(ethylene glycol)-block-poly(propylene glycol) |
| Diethylene Glycol | Propylene Oxide | Polyether with a central diethylene glycol unit and terminal polypropylene (B1209903) glycol chains |
Reductive Amination Strategies
The most prevalent method for converting the terminal hydroxyl groups of the polyether polyol into primary amines is reductive amination. This process involves reacting the polyether polyol with ammonia (B1221849) and hydrogen gas at elevated temperatures and pressures in the presence of a suitable catalyst. This one-pot reaction efficiently transforms the diol into the desired diamine. The conditions for reductive amination are critical and are optimized to maximize the yield of the primary amine while minimizing the formation of secondary and tertiary amines as byproducts.
Table 2: Typical Reaction Conditions for Reductive Amination of Polyether Polyols
| Parameter | Typical Range |
|---|---|
| Temperature | 150-250 °C |
| Pressure | 50-200 bar |
| Ammonia | Excess |
| Hydrogen | Present |
A typical procedure involves charging the polyether polyol and the catalyst into a high-pressure reactor. The reactor is then sealed, purged with nitrogen, and pressurized with ammonia and hydrogen. The mixture is heated to the desired reaction temperature and held for a specific duration to ensure complete conversion. After cooling and depressurization, the crude product is purified to remove the catalyst, water, and any byproducts.
Alternative and Novel Synthetic Pathways
While reductive amination is the industrial standard, alternative synthetic routes have been explored. One such method is nucleophilic substitution. This approach involves first converting the terminal hydroxyl groups of the polyether polyol into a better leaving group, such as a tosylate or a halide. The resulting activated polyether is then reacted with a source of ammonia, such as aqueous ammonia or a protected amine, to displace the leaving group and form the amine. This method, however, is often less atom-economical and may involve more steps and harsher reagents compared to reductive amination.
Another novel approach involves the direct amination of alcohols using catalysts that can facilitate the reaction without the need for an external reducing agent, operating through a "borrowing hydrogen" mechanism. While promising from a green chemistry perspective, the application of these methods to polyether polyols is still an area of active research.
Mechanistic Elucidation of Key Synthetic Steps
The reductive amination of the polyether polyol to this compound proceeds through a "borrowing hydrogen" or "hydrogen-transfer" mechanism. This catalytic cycle can be broken down into three key steps:
Dehydrogenation: The catalyst first abstracts hydrogen from the terminal hydroxyl groups of the polyether polyol, oxidizing them to form aldehyde or ketone intermediates.
Condensation and Imine Formation: The carbonyl intermediates then react with ammonia in a condensation reaction to form an imine intermediate, with the elimination of a water molecule.
Hydrogenation: The catalyst, which had "borrowed" the hydrogen in the first step, then transfers it back to the imine intermediate, reducing it to the final primary amine product.
This elegant mechanism allows for the direct conversion of an alcohol to an amine in a single pot, with water as the only stoichiometric byproduct. The efficiency of each step is highly dependent on the nature of the catalyst and the reaction conditions.
Catalytic Systems in the Production of this compound
The choice of catalyst is paramount to the success of the reductive amination process. A variety of catalytic systems have been developed and optimized for the synthesis of polyetheramines.
Table 3: Common Catalytic Systems for Polyetheramine Synthesis
| Catalyst Type | Active Metals | Support Material | Key Features |
|---|---|---|---|
| Raney-type | Nickel, Cobalt | Aluminum (leached) | High activity, but can be pyrophoric |
| Supported Metal | Nickel, Cobalt, Copper | Alumina (B75360), Silica (B1680970), Titania | Good activity and stability, tunable properties |
| Bimetallic/Promoted | Ni-Cu, Ni-Co, Ni-Fe | Alumina, Silica | Enhanced activity, selectivity, and catalyst lifetime |
Non-precious metal catalysts , particularly those based on nickel, are widely used in industrial production due to their cost-effectiveness and high activity. Raney nickel is a classic example, known for its high surface area and catalytic efficiency. Supported nickel catalysts, often on alumina or silica, offer improved stability and ease of handling. The addition of promoters such as copper or chromium can further enhance the catalyst's performance by improving selectivity towards the desired primary amine and increasing its resistance to deactivation. Bimetallic catalysts, such as Ni-Fe supported on alumina, have shown synergistic effects, leading to higher conversion rates.
Precious metal catalysts , such as ruthenium, palladium, and platinum, are also highly effective for reductive amination and can often operate under milder reaction conditions. However, their higher cost is a significant consideration for large-scale industrial production. These catalysts are typically used in applications where very high selectivity and activity are required.
Green Chemistry Principles and Sustainable Synthesis of this compound
The industrial production of polyetheramines like this compound, also known by trade names such as Jeffamine® EDR-176, traditionally involves the amination of polyether alcohols at high temperatures and pressures. horizonadmixtures.com The core of green synthetic approaches is to enhance the efficiency and environmental profile of this transformation. Key strategies include the use of highly efficient and recyclable catalysts, opting for solvent-free reaction conditions, and maximizing the incorporation of reactant atoms into the final product.
The cornerstone of the synthesis is the conversion of terminal hydroxyl groups of a polyether diol into primary amine groups. The most prevalent industrial method is direct reductive amination, where the corresponding diol precursor, 1-[2-(2-hydroxypropoxy)ethoxy]propan-2-ol, is reacted with ammonia and hydrogen over a metal catalyst. google.com This process is inherently atom-economical as the primary byproduct is water.
Catalytic Systems: Greener approaches focus on the nature of the catalyst. Heterogeneous catalysts are preferred as they can be easily separated from the reaction mixture and recycled, minimizing waste. Supported metal catalysts, often used in continuous fixed-bed reactors, offer high efficiency, high conversion rates, and reduced side reactions. horizonadmixtures.comhorizonadmixtures.com Research into novel catalytic systems aims to lower the required temperature and pressure, thereby reducing energy consumption and improving the safety profile of the process. While specific solvent-free protocols for this exact molecule are proprietary, the principles of using gas-phase reactants (ammonia, hydrogen) with a solid catalyst in a continuous flow system align with solvent-free methodologies.
Alternative amination routes have been explored for polyethers that can be more environmentally friendly. For instance, the Leuckart reaction has been suggested as a greener pathway for the amination of polypropylene glycols. researchgate.net Another approach involves catalytic amination using systems like [Zn(tu)3]SO4 in aqueous ammonia, which is considered a green method for polyethylene (B3416737) glycols. researchgate.net However, the applicability of these methods depends on the specific solubility and reactivity of the polyether backbone. researchgate.net
| Protocol Feature | Conventional Reductive Amination | Potential Greener Protocols |
|---|---|---|
| Aminating Agent | Ammonia, Hydrogen | Ammonia, Hydrogen |
| Catalyst Type | Homogeneous or Heterogeneous (e.g., Raney Nickel) | Recyclable Heterogeneous Catalysts (e.g., supported Ni, Cu, Co) google.com |
| Solvent | Often solvent-free or minimal solvent | Strictly solvent-free (gas-solid phase reaction) or benign solvents (e.g., water) researchgate.net |
| Byproducts | Water | Water |
| Environmental Impact | Moderate (high energy, potential catalyst leaching) | Low (lower energy, catalyst recycling, minimal waste) |
Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.orgdocbrown.info
For the final step in the synthesis of this compound via reductive amination of its diol precursor, the balanced chemical equation is:
C9H20O4 (diol) + 2 NH3 (ammonia) + 2 H2 (hydrogen) → C9H22N2O2 (diamine) + 2 H2O (water)
The calculation for the atom economy is as follows:
Molecular Weight of Desired Product (C9H22N2O2): 190.29 g/mol
Molecular Weight of All Reactants:
Diol (C9H20O4): 192.25 g/mol
Ammonia (2 x NH3): 2 x 17.03 g/mol = 34.06 g/mol
Hydrogen (2 x H2): 2 x 2.02 g/mol = 4.04 g/mol
Total: 192.25 + 34.06 + 4.04 = 230.35 g/mol
Percent Atom Economy:
(% AE) = (190.29 / 230.35) x 100% = 82.6%
An atom economy of 82.6% is considered very good, as the only atoms not incorporated into the final product form the benign byproduct, water. This high degree of atom utilization is a significant advantage of the reductive amination pathway. libretexts.org
Batch Process: This method involves lower initial equipment investment and offers flexibility in producing different types of products. However, it generally suffers from lower production efficiency and higher costs. horizonadmixtures.com
Continuous Process: Typically utilizing a fixed-bed reactor with a supported catalyst, this process is favored for large-scale industrial production. It is characterized by high catalyst efficiency, high product conversion rates, minimal side reactions, and lower production costs. horizonadmixtures.comhorizonadmixtures.com While the initial investment is substantial, the long-term efficiency and stability make it a more sustainable option for high-volume chemicals like this compound. horizonadmixtures.com
| Metric | Value/Characteristic | Significance in Green Chemistry |
|---|---|---|
| Theoretical Atom Economy | 82.6% | High efficiency; most reactant atoms are incorporated into the product. researchgate.net |
| Primary Byproduct | Water (H₂O) | Environmentally benign, posing no disposal issues. |
| Industrial Process Type | Continuous Fixed-Bed Process horizonadmixtures.com | High throughput, high conversion, fewer side reactions, greater energy efficiency. horizonadmixtures.com |
| Catalyst | Heterogeneous (Supported Metal) horizonadmixtures.com | Allows for easy separation and recycling, reducing waste and cost. |
Theoretical and Computational Investigations of 1 2 2 Aminopropoxy Ethoxy Propan 2 Amine
Molecular Conformation and Stereochemical Analysis
The flexibility of the ether and propyl chains in 1-[2-(2-aminopropoxy)ethoxy]propan-2-amine allows it to adopt various spatial arrangements or conformations. Understanding these conformations is fundamental to comprehending its chemical and physical properties.
A detailed analysis of the conformational energy landscape of this compound reveals the relative stabilities of its different conformers. This analysis is typically performed by systematically rotating the molecule's rotatable bonds and calculating the potential energy at each step. The results help identify the most stable, low-energy conformations.
The conformational search for this compound would likely identify several low-energy structures. The stability of these conformers is influenced by a balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. The ether linkages provide significant conformational freedom, leading to a complex potential energy surface with multiple local minima.
Table 1: Calculated Relative Energies of a Selection of Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| 1 | 0.00 | C-O-C-C: 178.5, O-C-C-N: 65.2 |
| 2 | 1.25 | C-O-C-C: 68.9, O-C-C-N: -175.8 |
| 3 | 2.40 | C-O-C-C: -70.1, O-C-C-N: 63.5 |
| 4 | 3.15 | C-O-C-C: 179.2, O-C-C-N: -68.4 |
Note: The data in this table is illustrative and represents typical values that might be obtained from conformational analysis calculations.
The presence of two primary amine groups and ether oxygen atoms in this compound allows for the formation of intramolecular hydrogen bonds. These interactions play a crucial role in stabilizing certain conformations. semanticscholar.orgntu.edu.tw The hydrogen atoms of the amine groups can act as donors, while the ether oxygen atoms and the nitrogen atoms of the other amine group can act as acceptors. researchgate.net
Table 2: Geometric Parameters of Potential Intramolecular Hydrogen Bonds in the Most Stable Conformer of this compound
| Donor | Acceptor | H...A Distance (Å) | D-H...A Angle (°) |
|---|---|---|---|
| N-H | O (ether) | 2.15 | 165 |
Note: The data in this table is hypothetical and serves to illustrate the typical parameters of intramolecular hydrogen bonds.
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties of this compound, providing a deeper understanding of its reactivity and chemical behavior.
The electronic structure of a molecule is described by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals and are key to understanding a molecule's reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
For this compound, the HOMO is expected to be localized on the nitrogen atoms of the amine groups due to the presence of lone pair electrons. The LUMO is likely distributed over the carbon and nitrogen atoms.
Table 3: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | 1.2 |
Note: These energy values are illustrative and represent typical results from quantum chemical calculations.
From the HOMO and LUMO energies, various reactivity indices can be calculated to quantify the electrophilic and nucleophilic character of the molecule. These indices, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity.
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.
Global Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule.
Based on the presence of the amine groups, this compound is expected to have a significant nucleophilic character.
Table 4: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 2.3 |
| Chemical Hardness (η) | 3.5 |
Note: The values in this table are for illustrative purposes and are derived from the hypothetical HOMO and LUMO energies.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule's conformation and interactions evolve.
MD simulations can be particularly useful for exploring the conformational flexibility of the molecule in different environments, such as in a vacuum or in a solvent. The simulations can also provide insights into the stability of intramolecular hydrogen bonds and how they are affected by the surrounding medium. By analyzing the trajectory, one can identify the most frequently visited conformations and the transitions between them, offering a dynamic picture that complements the static view from quantum chemical calculations. researchgate.netmdpi.com
Conformational Dynamics in Different Chemical Environments
The conformational dynamics of this compound would be investigated using computational methods such as molecular dynamics (MD) simulations or potential energy surface (PES) scans. These studies would explore the molecule's flexibility, arising from the rotatable bonds in its ether and propyl chains, and how its shape changes in various environments, such as in a vacuum, in nonpolar solvents (e.g., hexane), and in polar solvents (e.g., water).
The primary goal would be to identify the most stable conformations (low-energy states) and the energy barriers between them. This would reveal which shapes the molecule is most likely to adopt and how easily it can transition between them. In different solvents, the conformational preferences would be expected to change due to interactions between the molecule and the solvent. For instance, in a polar solvent, conformations that expose the amine groups to the solvent would likely be favored due to hydrogen bonding.
Table 1: Hypothetical Relative Energies of Conformers in Different Environments
| Conformational Isomer | Dihedral Angle (°): C-O-C-C | Dihedral Angle (°): C-C-N-H | Relative Energy (kcal/mol) in Vacuum | Relative Energy (kcal/mol) in Water |
|---|---|---|---|---|
| Conformer A (Extended) | 180 | 180 | 0.00 | 0.50 |
| Conformer B (Gauche) | 60 | 180 | 1.20 | 0.80 |
Note: This table is for illustrative purposes only and does not represent actual experimental or computational data.
Intermolecular Interactions with Solvents and Co-reactants
The study of intermolecular interactions would focus on how this compound interacts with surrounding molecules. This is crucial for understanding its behavior in solutions and its reactivity. Computational techniques like quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), or molecular mechanics (MM) simulations with appropriate force fields would be employed.
These investigations would characterize the non-covalent interactions, such as hydrogen bonds between the amine groups and solvent molecules (like water or alcohols), and van der Waals forces. The strength and geometry of these interactions would be quantified. When considering co-reactants, these calculations could help predict the most likely sites of interaction and the initial steps of a chemical reaction. For example, the analysis could reveal how the molecule might act as a Lewis base through its nitrogen and oxygen lone pairs.
Table 2: Hypothetical Interaction Energies with Different Solvents
| Solvent | Primary Interaction Type | Interaction Energy (kcal/mol) |
|---|---|---|
| Water | Hydrogen Bonding | -8.5 |
| Methanol | Hydrogen Bonding | -7.2 |
| Chloroform | Dipole-Dipole | -3.1 |
Note: This table is for illustrative purposes only and does not represent actual experimental or computational data.
Prediction of Spectroscopic Signatures via Computational Methods
Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra. For this compound, these methods could provide valuable insights into its structural and electronic properties.
Vibrational Spectroscopy (IR, Raman)
Theoretical vibrational spectra (Infrared and Raman) would be calculated using quantum mechanical methods, typically DFT. These calculations would predict the frequencies and intensities of the vibrational modes of the molecule. Each peak in the calculated spectrum corresponds to a specific type of molecular motion, such as the stretching of C-H, N-H, C-O, and C-C bonds, or the bending of various angles within the molecule.
By analyzing these predicted spectra, one could identify characteristic vibrational signatures of the compound. For instance, the N-H stretching vibrations of the primary amine groups would be expected in the 3300-3500 cm⁻¹ region of the IR spectrum. The C-O stretching of the ether linkages would likely appear in the 1000-1200 cm⁻¹ range. These predictions can aid in the interpretation of experimental spectra.
Table 3: Hypothetical Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Intensity (IR) | Predicted Frequency (cm⁻¹) (Raman) | Predicted Intensity (Raman) |
|---|---|---|---|---|
| N-H Symmetric Stretch | 3350 | High | 3352 | Low |
| N-H Asymmetric Stretch | 3420 | High | 3421 | Low |
| C-H Stretch | 2850-2960 | Medium | 2850-2960 | High |
| C-O-C Stretch | 1115 | High | 1118 | Medium |
Note: This table is for illustrative purposes only and does not represent actual experimental or computational data.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Computational methods are also widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach. These calculations provide theoretical chemical shift values for each unique nucleus in the molecule.
The predicted chemical shifts are highly sensitive to the electronic environment of the nuclei. Therefore, these predictions can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecular structure. For this compound, the calculations would distinguish between the different types of protons and carbons, such as those in the methyl groups, the methylene (B1212753) groups adjacent to oxygen or nitrogen, and the methine groups. Recent advancements in machine learning have also led to highly accurate predictions of chemical shifts. nih.govnih.gov
Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH ₃-CH | 1.10 | 18.5 |
| CH₃-CH | 3.05 | 50.2 |
| NH ₂ | 1.50 | - |
| O-CH ₂-CH ₂-O | 3.65 | 70.8 |
Note: This table is for illustrative purposes only and does not represent actual experimental or computational data.
Reactivity and Derivatization Chemistry of 1 2 2 Aminopropoxy Ethoxy Propan 2 Amine
Amination Reactions and Derivatives
The reactivity of 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine is dominated by its two primary aliphatic amine groups. These groups are highly nucleophilic and can participate in a wide range of chemical transformations.
The primary amine groups of this compound are unhindered, making them highly reactive in polymerization processes. scribd.com This high reactivity, greater than many other polyetheramines, allows for rapid cure rates in systems like epoxy resins. mychem.ir The molecule's difunctional nature enables it to act as a chain extender or cross-linker, building polymer networks.
In addition to epoxy systems, these primary amine groups can react with difunctional carboxylic acids or their derivatives (like acyl chlorides) to form polyamides. stackexchange.com This condensation polymerization proceeds with the elimination of a small molecule, such as water, to create amide linkages, resulting in a polymer with modified properties like increased hydrophilicity and flexibility. mychem.irlibretexts.org
The reaction of the primary amine groups readily leads to the formation of secondary and subsequently tertiary amines. This is a fundamental process in its role as an epoxy curing agent. Each primary amine group has two active hydrogens. polymerinnovationblog.com The reaction of a primary amine with an epoxide ring opens the ring and forms a secondary amine and a hydroxyl group. researchgate.net
This newly formed secondary amine is also reactive, though typically less so than the primary amine, and can react with a second epoxide molecule. polymerinnovationblog.comcnrs.fr This second reaction results in the formation of a tertiary amine and another hydroxyl group. This sequential reaction builds a three-dimensional cross-linked network, which is the basis of the curing process in epoxy resins. researchgate.net Reductive amination, involving the reaction of the amine with a ketone or aldehyde followed by reduction, is another synthetic route to produce secondary or tertiary amines. youtube.com
Ether Linkage Stability and Cleavage Reactions
The backbone of this compound consists of stable ether linkages (C-O-C). Generally, ether bonds are chemically robust and resistant to many chemical reagents. libretexts.org Compared to ester linkages, ether linkages exhibit greater chemical stability.
However, under harsh conditions, such as in the presence of strong, non-oxidizing acids (e.g., HBr or HI) and elevated temperatures, the ether linkages can undergo cleavage. libretexts.orgyoutube.com The reaction mechanism typically involves the protonation of the ether oxygen, converting it into a good leaving group (an alcohol). A nucleophile, such as a halide ion, can then attack one of the adjacent carbon atoms via an S(_N)1 or S(_N)2 mechanism, breaking the C-O bond. libretexts.org The stability of aryl alkyl ethers is higher, as the nucleophile will preferentially attack the aliphatic carbon, leaving the phenol (B47542) group intact. Diaryl ethers are generally not susceptible to acid cleavage. libretexts.org While the polyether backbone of this compound provides flexibility and thermal stability to polymers, its degradation under strong acidic conditions could be initiated by the cleavage of these ether bonds.
Oligomerization and Polymerization Mechanisms
The difunctional nature of this compound makes it an ideal monomer for various oligomerization and polymerization reactions, primarily through step-growth mechanisms.
As a widely used epoxy curing agent, its polymerization mechanism involves the nucleophilic addition of the amine groups to the epoxide rings of an epoxy resin. ulprospector.comwikipedia.org The reaction is a ring-opening polymerization.
The process begins with the nucleophilic attack of a primary amine's nitrogen atom on one of the electrophilic carbons of the epoxide ring. researchgate.netchemistrysteps.com This is an S(_N)2 type reaction, which results in the opening of the strained three-membered ring and the formation of a secondary amine and a hydroxyl group. openstax.org The reaction is autocatalytic, as the hydroxyl groups formed can catalyze further ring-opening reactions. tue.nl
Reaction Scheme: Amine-Epoxide Addition
Primary Amine Reaction: R-NH(_2) + CH(_2)(O)CH-R' → R-NH-CH(_2)-CH(OH)-R' (Forms a secondary amine)
Secondary Amine Reaction: R-NH-CH(_2)-CH(OH)-R' + CH(_2)(O)CH-R' → R-N(CH(_2)-CH(OH)-R')(_2) (Forms a tertiary amine)
This step-wise addition continues until a highly cross-linked, rigid thermoset polymer network is formed, providing the cured resin with good mechanical strength and thermal shock resistance. mychem.irulprospector.com
While the classic definition of polyurethane involves the reaction of isocyanates with polyols, the primary amine groups of this compound react vigorously with isocyanate (-NCO) groups to form urea (B33335) linkages (-NH-CO-NH-). The resulting polymer is technically a polyurea. wikipedia.orgresearchgate.net
The reaction mechanism is a rapid nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group. acs.org This reaction is significantly faster than the isocyanate-alcohol reaction and typically does not require a catalyst. mdpi.comnih.gov
Reaction Scheme: Diamine-Diisocyanate Addition OCN-R'-NCO (Diisocyanate) + H(_2)N-R-NH(_2) (Diamine) → -CO-NH-R'-NH-CO-NH-R-NH- (Polyurea)
Each reaction between an amine and an isocyanate group forms a stable urea bond. semanticscholar.org Because the starting amine is difunctional, it acts as a chain extender, reacting with diisocyanates to form long, linear polymer chains. researchgate.net The resulting polyurea polymers are known for their toughness, flexibility, and durability.
Polyesteramide Synthesis
The bifunctional nature of this compound, possessing two primary amine groups, makes it a valuable monomer for step-growth polymerization, particularly in the synthesis of polyesteramides (PEAs). PEAs are a class of polymers that incorporate both ester and amide linkages in their backbone, combining the desirable properties of both polyesters (e.g., biodegradability, solubility) and polyamides (e.g., high thermal stability, mechanical strength). rsc.orgtdx.cat The incorporation of the flexible polyether backbone of this compound can impart increased flexibility, lower the glass transition temperature, and enhance the hydrophilic character of the resulting polymer.
The primary method for synthesizing PEAs using this diamine is through polycondensation reactions. tandfonline.com This typically involves reacting the diamine with monomers containing carboxylic acid (or derivative) and hydroxyl functionalities.
Key Polymerization Routes:
Reaction with Dicarboxylic Acids and Diols: In a common approach, this compound can be reacted with a dicarboxylic acid (e.g., adipic acid, sebacic acid) and a diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol). rsc.org This reaction is typically carried out at elevated temperatures (220-280°C) to drive off the water formed during condensation and promote polymer chain growth. google.com The amine groups of the diamine react with the carboxylic acid groups to form amide links, while the diol reacts with the dicarboxylic acid to form ester links, resulting in a random or segmented polyesteramide. rsc.org
Reaction with Diacid Chlorides: A more reactive route involves the use of diacid chlorides instead of dicarboxylic acids. The reaction between the amine groups and the highly reactive acyl chloride groups is rapid and can often be performed at lower temperatures, which can help to minimize side reactions. nih.gov
Reaction with Diester-Diamide Monomers: Pre-formed monomers containing ester and amide functionalities can also be used. For instance, a diamide-diol can be synthesized first and then reacted with a dicarboxylic acid to form the final PEA. This method allows for greater control over the polymer's microstructure. rsc.org
The properties of the resulting polyesteramide can be precisely tuned by varying the co-monomers used in the polymerization. For example, using long-chain aliphatic dicarboxylic acids will result in a more flexible and lower-melting polymer, while using aromatic dicarboxylic acids will increase rigidity and thermal stability. nih.gov
| Monomer Type | Examples | Resulting Polymer Property Contribution |
| Dicarboxylic Acids | Adipic acid, Sebacic acid, Dodecanedioic acid, Terephthalic acid, Isophthalic acid google.com | Determines the length and rigidity of the polyester (B1180765) segments. Aromatic acids increase stiffness and thermal stability. |
| Diols | Ethylene glycol, 1,4-Butanediol, Poly(ethylene glycol) (PEG) | Influences flexibility and hydrophilicity. Longer diols increase flexibility. |
| Diacid Chlorides | Adipoyl chloride, Terephthaloyl chloride | Highly reactive monomers allowing for lower temperature polymerization. nih.gov |
Complexation Chemistry and Ligand Development (excluding biological chelation)
The compound this compound is an effective chelating ligand for a variety of metal ions. Its structure contains multiple donor sites: two primary amine (-NH₂) nitrogen atoms and three ether (-O-) oxygen atoms. This allows it to act as a multidentate ligand, binding to a single metal center through multiple atoms simultaneously, a phenomenon known as the chelate effect. The formation of these multi-atom ring structures (chelate rings) with the metal ion significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands.
The flexibility of the polyether chain allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions. The two terminal primary amine groups are strong σ-donors, forming robust coordinate covalent bonds with transition metal ions. The ether oxygens, being weaker Lewis bases, can also participate in coordination, particularly with hard metal cations or when sterically favored.
Coordination Modes and Complex Formation:
Bidentate Coordination: The simplest coordination mode involves the two nitrogen atoms of the amine groups binding to the metal center, forming a large macrocyclic chelate ring.
Tridentate or Tetradentate Coordination: Depending on the metal ion's size and electronic properties, one or more of the ether oxygens can also coordinate. For example, the ligand could coordinate in a N,N',O-tridentate fashion.
Bridging Ligand: The length and flexibility of the molecule also allow it to act as a bridging ligand, coordinating to two different metal centers simultaneously, potentially leading to the formation of polynuclear complexes or coordination polymers.
Studies on similar polyether diamines have shown their ability to form stable complexes with a range of metal ions. The stability of these complexes is influenced by factors such as the pH of the solution (which affects the protonation state of the amine groups) and the nature of the metal ion. mdpi.com For example, palladium(II) is known to form very stable square planar complexes with bidentate amine ligands. mdpi.com
| Metal Ion | Potential Coordination Geometry | Potential Ligand Denticity | Notes |
| Pd(II) | Square Planar | Bidentate (N,N') | Forms highly stable complexes; potential for formation of dihydroxo-bridged dimers. mdpi.com |
| Cu(II) | Square Planar, Octahedral | Bidentate (N,N'), Tridentate (N,N',O), Tetradentate (N,N',O,O') | Flexible coordination environment. |
| Ni(II) | Octahedral, Square Planar | Bidentate (N,N'), Tridentate (N,N',O) | Geometry is often dependent on other ligands present. |
| Zn(II) | Tetrahedral | Bidentate (N,N'), Tridentate (N,N',O) | Forms stable complexes, often used in catalysis. rsc.org |
| Al(III) | Tetrahedral, Octahedral | Bidentate (N,N'), Tridentate (N,N',O) | Can form aryloxy-bridged dimeric structures. rsc.org |
Functionalization for Specific Chemical Applications
Modification for Surface Chemistry Applications
The two primary amine groups of this compound serve as reactive sites for its covalent attachment to various surfaces, a process known as surface functionalization or grafting. This modification is employed to alter the surface properties of materials, such as wettability, adhesion, chemical resistance, and to introduce specific functionalities for further reactions. mdpi.compan.pl
The grafting process typically involves a chemical reaction between the amine groups of the molecule and complementary functional groups present on the substrate's surface. mdpi.com The flexible, hydrophilic polyether chain of the molecule can significantly increase the hydrophilicity of a modified surface.
Common Surface Modification Strategies:
Reaction with Epoxide-Functionalized Surfaces: The amine groups readily undergo nucleophilic ring-opening reactions with epoxide groups on a surface, forming a stable covalent bond.
Reaction with Carboxylic Acid or Acyl Chloride Surfaces: Amide bonds can be formed by reacting the diamine with surfaces functionalized with carboxylic acids (often requiring a coupling agent) or more reactive acyl chlorides.
Reaction with Isocyanate-Functionalized Surfaces: The amine groups react rapidly with isocyanate groups to form urea linkages, providing a robust method for surface attachment.
Grafting onto Siliceous Surfaces: Inorganic surfaces like silica (B1680970) or glass can first be treated with an organosilane containing a reactive group (e.g., an epoxide or chloroalkyl group). The diamine is then reacted with this newly introduced functional group to achieve covalent attachment. mdpi.com
This surface functionalization strategy is applicable to a wide range of materials, including polymers, metals, and inorganic nanoparticles, to create advanced materials with tailored surface characteristics. mdpi.com
| Substrate Material | Surface Functional Group | Resulting Linkage | Application Example |
| Epoxy-coated polymers | Epoxide | Amine/hydroxyl | Improving adhesion, biocompatibility |
| Carboxylated nanoparticles | Carboxylic acid (-COOH) | Amide | Creating stable aqueous dispersions |
| Polyurethane surfaces | Isocyanate (-NCO) | Urea | Modifying surface energy and wettability |
| Functionalized Silica | Halide, Epoxide | Amine | Chromatography stationary phases |
Incorporation into Advanced Chemical Scaffolds
The distinct structural features of this compound—namely its bifunctionality, flexibility, and defined length—make it a valuable building block for the construction of complex, well-defined chemical architectures or scaffolds. These scaffolds are used in various fields, including materials science and medicinal chemistry, as frameworks for creating larger, functional molecules.
Applications as a Chemical Scaffold:
Dendrimer Synthesis: Dendrimers are highly branched, tree-like macromolecules with a precise structure. The diamine can be used as a core molecule or as a building block in the divergent synthesis of poly(ester-amide) or poly(ether-amide) dendrimers. researchgate.net By reacting the amine groups with a monomer that has one reactive group and two protected functional groups, successive generations of the dendrimer can be built up in a controlled manner.
Macrocycle Synthesis: The reaction of the diamine with a dicarboxylic acid or diacyl chloride under high-dilution conditions can lead to the formation of macrocyclic polyesteramides. These cyclic molecules can act as host molecules in supramolecular chemistry or as building blocks for more complex structures like rotaxanes and catenanes.
Linker in Polymer Networks: In the formation of cross-linked polymer networks or hydrogels, this diamine can act as a flexible cross-linker. By reacting with multifunctional monomers, it can connect different polymer chains, influencing the mechanical properties, swelling behavior, and mesh size of the resulting network. The length and flexibility of the diamine linker are key parameters for tuning these properties.
The use of this diamine as a scaffold component allows for the precise introduction of flexible polyether segments into larger molecular constructs, thereby influencing their final properties, such as solubility, conformation, and binding capabilities.
| Scaffold Type | Role of this compound | Key Synthetic Method | Potential Application |
| Dendrimers | Core or branching unit | Divergent synthesis, reaction with AB₂ type monomers researchgate.net | Drug delivery, catalysis |
| Macrocycles | Linear building block | High-dilution polycondensation with diacyl chlorides | Host-guest chemistry, molecular recognition |
| Cross-linked Polymers | Flexible cross-linker | Step-growth polymerization with multifunctional monomers | Hydrogels, elastomers, coatings |
Advanced Analytical Characterization Techniques for Complex Structural Features and Reaction Intermediates Excluding Basic Compound Identification
High-Resolution Mass Spectrometry for Isomer and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of elemental composition and the detailed profiling of impurities. nih.govnih.gov Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of a unique molecular formula from the exact mass. ucsf.edu
For 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine (C₉H₂₂N₂O₂), HRMS can readily distinguish the target compound from impurities that may have the same nominal mass but different elemental compositions. More importantly, it can differentiate between structural isomers and oligomeric byproducts that are common in polyether synthesis. For example, positional isomers or impurities with additional or fewer oxypropylene or oxyethylene units can be identified by their distinct, precisely measured masses.
Table 1: Hypothetical HRMS Data for Isomer and Impurity Analysis
| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) | Mass Difference from Target (mDa) | Potential Origin |
|---|---|---|---|---|---|
| This compound (Target) | C₉H₂₂N₂O₂ | 190 | 190.16813 | 0.00 | Main Product |
| Positional Isomer (e.g., 1-[2-(1-Aminopropoxy)ethoxy]propan-2-amine) | C₉H₂₂N₂O₂ | 190 | 190.16813 | 0.00 | Alternative reaction pathway |
| Oligomeric Impurity (+1 EO unit) | C₁₁H₂₆N₂O₃ | 234 | 234.19434 | +44.02621 | Impurity in starting material |
| Oligomeric Impurity (+1 PO unit) | C₁₂H₂₈N₂O₃ | 248 | 248.21000 | +58.04187 | Oligomerization during synthesis |
| Dehydration Byproduct | C₉H₂₀N₂O | 172 | 172.15756 | -17.00274 | Side reaction |
EO = Ethoxy, PO = Propoxy
Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Elucidation
While one-dimensional (1D) NMR provides initial structural information, the spectrum of this compound contains multiple overlapping signals from the chemically similar protons and carbons in the polyether backbone. Multidimensional NMR techniques are essential for unambiguous signal assignment and detailed structural analysis. datapdf.combitesizebio.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal connectivity between nuclei. A COSY spectrum maps proton-proton (¹H-¹H) couplings, allowing chemists to "walk" along the carbon skeleton, while an HSQC spectrum correlates each proton with its directly attached carbon (¹H-¹³C). youtube.com These techniques provide definitive assignments for every atom in the molecule.
Given that many polyetheramines are amorphous liquids or solids, solid-state NMR (ssNMR) is a powerful tool for probing the structure and dynamics in the solid state. bruker.comku.edu ssNMR can provide information on molecular conformation, packing, and intermolecular interactions that are not accessible in solution-state NMR. researchgate.netnih.gov For amorphous materials, ssNMR is particularly valuable as it does not require long-range crystalline order. researchgate.net
Table 2: Illustrative 2D NMR Signal Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Key COSY Correlations (¹H) | Key HSQC Correlation (¹H-¹³C) |
|---|---|---|---|---|
| CH₃-CH(NH₂) | 1.05 (d) | 18.5 | 3.05 | 1.05 / 18.5 |
| CH₃-CH(NH₂) | 3.05 (m) | 48.2 | 1.05, 3.40 | 3.05 / 48.2 |
| CH(NH₂)-CH₂-O | 3.40 (m) | 75.1 | 3.05 | 3.40 / 75.1 |
| O-CH₂-CH₂-O (ethoxy) | 3.60 (s) | 70.3 | - | 3.60 / 70.3 |
d = doublet, m = multiplet, s = singlet
X-ray Crystallography of Co-crystals and Derivatives for Crystalline Structure Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions. researchgate.net However, as this compound is a liquid at room temperature, it cannot be analyzed directly. To overcome this limitation, a crystalline derivative must be prepared.
A common strategy is the formation of a salt with a suitable counter-ion (e.g., hydrochloride, tosylate) or the formation of a co-crystal with another molecule capable of strong, directional interactions like hydrogen bonding (e.g., a dicarboxylic acid). scispace.commdpi.com The resulting crystalline solid can then be analyzed by X-ray diffraction. usp.org This analysis would reveal the precise conformation of the flexible polyether chain in the solid state and detail the hydrogen-bonding network established by the primary amine groups. youtube.com
Table 3: Hypothetical Crystallographic Data for a Dihydrochloride Salt Derivative
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₉H₂₄N₂O₂²⁺ · 2Cl⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.5° |
| Volume (ų) | 1292 |
| Key H-Bond Distance (N-H···Cl) | 2.9 - 3.2 Å |
Advanced Chromatographic-Mass Spectrometric Coupling for Reaction Mixture Analysis
The synthesis of polyetheramines can result in complex mixtures containing starting materials, intermediates, the desired product, and various byproducts. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for separating and identifying these components. nih.gov
In a typical LC-MS analysis, the reaction mixture is first separated by a liquid chromatograph based on the components' differential partitioning between a stationary and a mobile phase. nih.govspringernature.com The eluent from the chromatograph is then introduced directly into a mass spectrometer, which provides mass-to-charge ratio data for each separated component, allowing for their identification. saspublishers.comnih.gov This approach enables the quantification of product purity and the identification of byproducts, providing critical feedback for reaction optimization.
Table 4: Representative LC-MS Data for Synthesis Mixture Analysis
| Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Identity |
|---|---|---|
| 2.5 | 107.1 | Diol Precursor |
| 4.8 | 174.2 | Mono-aminated Intermediate |
| 6.2 | 191.2 | This compound (Product) |
| 7.5 | 249.2 | Oligomeric Byproduct (+1 PO unit) |
Spectroscopic Techniques for Monitoring Reaction Progress (e.g., in-situ IR, Raman)
Real-time monitoring of chemical reactions provides invaluable insight into reaction kinetics, mechanisms, and endpoint determination. In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful Process Analytical Technology (PAT) tools for this purpose. researchgate.netresearchgate.net
By inserting a probe directly into the reaction vessel, these techniques can continuously collect spectra of the reacting mixture. mt.com For the synthesis of this compound from its corresponding diol, for example, in-situ FT-IR could be used to monitor the disappearance of the broad O-H stretching band of the alcohol precursor and the simultaneous appearance of the N-H stretching bands of the primary amine product. tib.eursc.org Similarly, Raman spectroscopy can track changes in the concentration of reactants and products over time, offering a non-invasive method for process control. nih.govbohrium.comazom.com
Table 5: Key Vibrational Frequencies for In-Situ Reaction Monitoring
| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Use in Monitoring |
|---|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | FT-IR | 3200 - 3600 (broad) | Monitor disappearance of reactant |
| Primary Amine (-NH₂) | N-H Stretch | FT-IR | 3300 - 3500 (two sharp bands) | Monitor appearance of product |
| Ether (C-O-C) | C-O Stretch | FT-IR / Raman | 1050 - 1150 | Stable signal, can be used as internal standard |
| Alkyl Tosylate (-OTs) | S=O Stretch | FT-IR | 1350 & 1175 | Monitor disappearance of activated intermediate |
Applications of 1 2 2 Aminopropoxy Ethoxy Propan 2 Amine in Advanced Chemical Technologies Excluding Medical, Safety, or Basic Material Properties
Role as a Monomer and Cross-linking Agent in Polymer Chemistry
The difunctional nature of 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine, owing to its two primary amine (-NH₂) groups, makes it a valuable monomer and cross-linking agent in polymer chemistry. These amine groups can react with a variety of complementary functional groups to build polymer chains or form network structures.
This polyetheramine serves as a fundamental building block in the synthesis of several classes of high-performance polymers through polycondensation and addition reactions. The primary amine groups readily react with compounds like carboxylic acids, acid chlorides, and isocyanates to form stable amide and urea (B33335) linkages, respectively.
Polyamides: In reactions with dicarboxylic acids, it undergoes polycondensation to form polyamides. The flexible ether linkages of the diamine are incorporated into the polymer backbone, which can be used to create materials like thermoplastic polyamide elastomers (TPAEs). researchgate.net
Polyureas: The rapid and highly efficient reaction of the primary amine groups with diisocyanates is a key process in the formation of polyurea systems. This reaction proceeds without the need for a catalyst and forms the basis for coatings and elastomers.
Polyimides: It can be used as the diamine component in the synthesis of polyimides, reacting with dianhydrides to form a poly(amic acid) precursor, which is then cyclized through thermal or chemical means.
Polybenzoxazines: The compound can be a reactant in the polycondensation reaction with phenols (like Bisphenol-A) and formaldehyde (B43269) to synthesize polybenzoxazine precursors. wikipedia.org These precursors can then be thermally cured to form highly cross-linked polymers. wikipedia.org
| Polymer Type | Co-reactant | Linkage Formed | Typical Reaction Type |
| Polyamide | Dicarboxylic Acid | Amide | Polycondensation |
| Polyurea | Diisocyanate | Urea | Polyaddition |
| Polyimide | Dianhydride | Imide (via amic acid) | Polycondensation |
| Polybenzoxazine | Phenol (B47542), Formaldehyde | Benzoxazine ring | Polycondensation |
The structure of this compound is particularly advantageous for creating controlled polymer architectures, especially in thermosetting resin systems like epoxies.
When used as an epoxy curing agent, the primary amine groups undergo a nucleophilic addition reaction with the epoxide rings of the epoxy resin. guidechem.com Each primary amine group can react with two epoxide groups, leading to the formation of a three-dimensional covalent network. The process involves the amine nitrogen attacking the electrophilic carbon of the epoxide ring, causing it to open and form a hydroxyl group and a new carbon-nitrogen bond.
The chemical mechanism proceeds as follows:
Primary Amine Reaction: R-NH₂ + CH₂(O)CH- → R-NH-CH₂(OH)CH-
Secondary Amine Reaction: R-NH-CH₂(OH)CH- + CH₂(O)CH- → R-N(-CH₂(OH)CH-)₂
The long, flexible polyether chain between the amine groups allows for the formation of a less densely cross-linked network compared to those formed with smaller, more rigid aliphatic amines. guidechem.com This controlled network formation is crucial for achieving specific chemical structures within the final cured material.
Applications in Advanced Composite Materials
In the realm of advanced composite materials, this compound functions primarily as a high-performance curing agent for epoxy resin matrices. irocoatingadditive.com The chemical interactions it facilitates are fundamental to the integrity of the composite.
Precursor in the Synthesis of Novel Chemical Entities
The reactive primary amine groups of this compound make it a useful precursor for the synthesis of more complex molecules and novel chemical entities.
One notable application is in the Mannich reaction, where it can react with formaldehyde and a phenolic compound to produce Mannich bases. wikipedia.org These products can have applications in various fields, including the synthesis of further chemical intermediates.
The amine functionalities also allow for its use as a scaffold to build larger molecules. It can be derivatized through reactions such as:
Schiff Base Formation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be used as intermediates or as ligands for metal complexes.
Amidation: Acylation with acid chlorides or anhydrides to produce diamides with specific functionalities.
Alkylation: Reaction with alkyl halides to produce secondary, tertiary, or even quaternary amines, modifying the compound's chemical properties for specific applications.
These reactions demonstrate its utility as a starting material for creating molecules with tailored chemical structures for research and specialized industrial applications.
Catalytic Applications
While the use of polyetheramines as catalysts is not widespread, the inherent basicity of the primary amine groups allows this compound to function as a basic catalyst in certain organic reactions. researchgate.net
The lone pair of electrons on the nitrogen atoms can act as a Brønsted-Lowry base (proton acceptor) or a Lewis base (electron pair donor). Studies on the catalytic activity of aliphatic amines have shown their effectiveness in promoting reactions such as the oxidation of certain aromatic ketones. researchgate.net In these processes, the primary amine can form an intermediate complex with the reactant, facilitating its transformation. researchgate.net Aliphatic amines are also noted for their use as catalysts in the production of polyurethanes. researchgate.net
Furthermore, the presence of both nitrogen and ether-oxygen atoms makes this molecule a potential bidentate or polydentate ligand for coordinating with metal ions. By reacting the amine groups with other chemical moieties, it can be converted into more complex and specific ligands for use in transition metal catalysis, influencing the selectivity and reactivity of the metallic center. iu.edu
| Catalytic Role | Function | Relevant Chemical Feature | Example Reaction Type |
| Base Catalyst | Proton acceptor / Electron pair donor | Lone pair on Nitrogen atoms | Polyurethane formation, Oxidation reactions |
| Ligand Precursor | Coordination with metal centers | Nitrogen and Oxygen donor atoms | Transition metal-catalyzed synthesis |
Chemical Additives in Specialized Formulations
The amphiphilic nature of this compound—possessing hydrophilic polyether segments and polar amine groups, along with a hydrophobic polypropylene (B1209903) glycol backbone—allows it to function as a specialized chemical additive.
Fuel Additives: Polyetheramines are utilized as detergents and dispersants in gasoline. wikipedia.org In this role, the polar amine "head" can interact with and lift deposits (such as carbon buildup) from engine components like intake valves and fuel injectors. The polyether "tail" helps to disperse these particles into the fuel, preventing them from re-depositing and ensuring cleaner engine operation. wikipedia.org
Thickening Agents: In certain formulations, amine-based compounds can act as rheology modifiers or thickeners. By forming complex supramolecular structures like micelles or networks in solution, they can increase the viscosity of a liquid formulation. This function is exploited in products that require specific flow characteristics.
Corrosion Inhibitors: The amine groups can adsorb onto metal surfaces, forming a protective film that inhibits corrosion. This is a valuable function in various industrial fluids and coatings. researchgate.net
In these applications, the focus is on the specific chemical function of the molecule—be it surfactancy, basicity, or surface adsorption—rather than its bulk performance properties.
Environmental Fate and Degradation Mechanisms of 1 2 2 Aminopropoxy Ethoxy Propan 2 Amine
Chemical Stability under Environmental Stressors
The chemical stability of 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine in the environment is dictated by its constituent functional groups: primary amine groups and ether linkages within a propylene (B89431) and ethylene (B1197577) glycol backbone.
For polyetheramines, storage recommendations include using a nitrogen blanket to prevent the absorption of atmospheric moisture and carbon dioxide. huntsman.com This suggests that this compound could react with atmospheric CO2. Pronounced discoloration of some polyetheramines can occur at temperatures above 140°F (60°C), indicating a potential for thermal degradation or reaction under elevated temperatures. huntsman.com
Table 1: Inferred Chemical Stability under Environmental Stressors
| Stressor | Expected Stability of this compound | Basis of Inference |
| pH (4-9) | High (Ether linkages stable) | Data on Polyoxyethylene Tallow (B1178427) Amine nih.gov and Propylene Glycol Ethers oecd.orgresearchgate.net |
| Temperature | Moderate (Potential for degradation/discoloration at elevated temperatures) | Data on Polyetheramines huntsman.com |
| Atmosphere | Moderate (Potential to react with CO2 and O2) | General amine chemistry and data on Polyetheramines huntsman.comieaghg.org |
Interaction with Environmental Chemical Species
Once released into the environment, this compound has the potential to interact with various chemical species, which will influence its transport and fate.
Interaction with Soil and Sediment: The compound's structure, containing both hydrophilic (amine, ether) and potentially hydrophobic (alkyl) components, suggests it will have some surface-active properties. Studies on polyoxyethylene tallow amine, a surfactant with similar functional groups, show very strong adsorption to soil and sediment, with sorption generally increasing with the organic carbon content of the soil. nih.gov This strong adsorption indicates that this compound would likely have low mobility in soil and would tend to partition from the water column to sediment in aquatic environments. nih.gov The bioavailability of the compound is predicted to be low in soil and sediment due to this strong adsorption. nih.gov
Interaction with Oxidizing Species: As an aliphatic amine, the compound is expected to react with environmental oxidizing agents.
Ozone (O₃): Aliphatic amines are known to react with ozone. researchgate.net These reactions can lead to the formation of N-oxides from tertiary amines, and nitroalkanes from primary and secondary amines. researchgate.netrsc.org
Hydroxyl Radicals (•OH): As mentioned in the photodegradation section, reaction with hydroxyl radicals is a key atmospheric degradation pathway. acs.org
Nitrogen Oxides (NOx): In the atmosphere, amines can react with nitrogen oxides, particularly in the presence of sunlight, to form nitrosamines and nitramines, which are compounds of significant environmental concern. ieaghg.org
The amine functional groups are key to these interactions, potentially leading to the formation of a variety of transformation products in the environment. researchgate.net
Table 3: Summary of Interactions with Environmental Species
| Interacting Species | Potential Interaction | Resulting Fate/Products | Basis of Inference |
| Soil/Sediment | Strong Adsorption | Low mobility; Partitioning to sediment; Reduced bioavailability | Data on Polyoxyethylene Tallow Amine nih.gov |
| Ozone (O₃) | Oxidation | Formation of nitroalkanes and other oxidized products | Studies on ozonation of aliphatic amines researchgate.netrsc.org |
| Hydroxyl Radicals (•OH) | Atmospheric Oxidation | Atmospheric degradation, formation of amides and other products | Photooxidation studies of aliphatic amines acs.org |
| Nitrogen Oxides (NOx) | Atmospheric Reaction | Formation of nitrosamines and nitramines | General amine atmospheric chemistry ieaghg.org |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Selectivity
Future research into the synthesis of 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine is trending towards greener, more efficient, and highly selective methodologies. Current production of polyetheramines often involves the amination of polyalkylene glycols (PAGs). acs.org Emerging research focuses on developing advanced catalytic systems that offer superior control over the reaction, leading to higher yields and, crucially, enhanced selectivity for the desired primary amine products while minimizing secondary amine formation and other side reactions. acs.orgresearchgate.net
A key area of exploration is the use of novel heterogeneous catalysts. For instance, research on cobalt-based catalysts doped with promoters like palladium or yttrium oxide has shown promise in improving activity and selectivity in the reductive amination of polypropylene (B1209903) glycol (PPG). acs.orgresearchgate.net Studies have demonstrated that the nature of the terminal hydroxyl group on the glycol precursor (primary vs. secondary) can significantly influence the reaction, suggesting that precise catalyst design could be used to optimize the amination of the specific polyether diol precursor for this compound. acs.org
Furthermore, the development of stereoselective synthetic routes represents a significant frontier. Given the chiral centers in the propylene (B89431) oxide-derived segments of the molecule, methods that can control the stereochemistry would be highly valuable. This could involve sequential palladium and rhodium catalysis, a strategy that has proven effective for the asymmetric synthesis of other complex diamine derivatives. nih.gov Such routes would enable the production of enantiomerically pure versions of the compound for specialized applications in chiral separations or asymmetric catalysis.
| Synthetic Route | Key Features | Potential Advantages for Selectivity | Research Focus |
|---|---|---|---|
| Advanced Catalytic Amination | Use of multi-metallic heterogeneous catalysts (e.g., Co-Pd/Y₂O₃ on molecular sieves). acs.org | High selectivity for primary amines; influenced by terminal groups of the glycol precursor. acs.org | Optimizing catalyst composition and reaction conditions (pressure, temperature) for specific polyether backbones. researchgate.net |
| "Green" Catalytic Systems | Aqueous ammonia (B1221849) systems with catalysts like [Zn(tu)₃]SO₄. researchgate.net | Environmentally friendly, avoiding harsh reagents. researchgate.net | Overcoming solubility challenges for polypropylene glycol-based precursors. researchgate.net |
| Asymmetric Synthesis | Sequential transition metal catalysis (e.g., Pd and Rh). nih.gov | Control over stereochemistry to produce enantiopure diamines. nih.gov | Design of chiral ligands and optimization of catalytic cycles for polyether substrates. |
Exploration of New Chemical Reactivity Pathways
Beyond its established role as a monomer and curing agent, the bifunctional nature of this compound opens avenues for novel chemical reactivity. A significant emerging area is its use as a chelating ligand in the synthesis of metal complexes for catalysis. mdpi.com The two amine groups, separated by a flexible ether chain, can coordinate with transition metals to form stable pincer-type or chelate complexes. mdpi.comlisidian.com These complexes could be investigated for catalytic activity in reactions such as hydrogenation, C-H activation, or olefin polymerization, where the electronic and steric properties of the ligand play a crucial role in catalyst performance. lisidian.comnih.gov
Another promising direction is the functionalization of surfaces and polymers. The amine groups can be reacted with surfaces of materials like poly(ether ether ketone) (PEEK) to introduce reactive sites for further modification, improving adhesion or biocompatibility. tandfonline.comtandfonline.com This pathway is critical for developing advanced biomaterials or composites.
Finally, the compound can serve as a versatile building block for new classes of polymers. Its reaction with cyclic carbonates to form non-isocyanate polyhydroxyurethanes is a key area in the development of sustainable polymers. wikipedia.org Similarly, its use in creating novel polyether amides with tailored water solubility and mechanical properties presents further opportunities. google.comgoogleapis.com
| Reactivity Pathway | Description | Potential Application |
|---|---|---|
| Ligand in Homogeneous Catalysis | The diamine acts as a chelating ligand for transition metals (e.g., Co, Ni, Pd). mdpi.comlisidian.com | Catalysts for hydrogenation, polymerization, or fine chemical synthesis. mdpi.com |
| Surface Functionalization | Covalent attachment to polymer surfaces via reaction of the amine groups. tandfonline.comnih.gov | Creating bioactive surfaces on medical implants; improving interfacial adhesion in composites. tandfonline.com |
| Synthesis of Non-Isocyanate Polyurethanes | Reaction with cyclic carbonates to form polyhydroxyurethanes. wikipedia.org | Development of sustainable, isocyanate-free coatings, adhesives, and foams. |
| Monomer for Functional Polyamides | Polycondensation with various dicarboxylic acids to create polyether amides. google.com | Polymers with enhanced flexibility, hydrophilicity, and thermal stability. huntsman.com |
Computational Design of Functionalized Derivatives
Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery of new applications for this compound by designing functionalized derivatives in silico. Molecular dynamics (MD) simulations can be employed to predict the thermomechanical properties of polymers derived from this compound, such as epoxy resins or polyamides, guiding the formulation of materials with desired characteristics like glass transition temperature (Tg) and flexibility. acs.orgvt.edu
A key future direction is the computational screening of derivatives for specific functions. For example, by adding various functional groups to the polyether backbone in a simulation, researchers can predict how these changes affect properties like CO₂ affinity, metal ion chelation, or self-assembly behavior. Coarse-grained MD simulations, which allow for the modeling of larger systems over longer timescales, are particularly well-suited for investigating the self-assembly of nanoparticles or polyplexes formed from derivatives of this compound. nih.gov
Furthermore, quantum mechanical methods like Density Functional Theory (DFT) can be used to study the electronic structure of metal complexes where the diamine acts as a ligand, helping to understand and predict their catalytic activity. lisidian.com This computational-first approach can prioritize the most promising derivatives for synthesis, saving significant time and resources in the lab. nih.gov
| Step | Computational Method | Objective | Example Application |
|---|---|---|---|
| 1. Derivative Generation | Molecular modeling software | Create a virtual library of derivatives with different functional groups (e.g., -OH, -COOH, aromatic rings) on the backbone. | Design of new monomers. |
| 2. Property Prediction (Small Molecule) | DFT, Quantum Mechanics | Calculate electronic properties, reactivity, and potential as a catalytic ligand. lisidian.com | Screening for catalytic activity. |
| 3. Polymer Simulation | All-Atom Molecular Dynamics (MD) | Predict thermomechanical properties (Tg, modulus) of polymers made from the derivatives. acs.org | Development of high-performance epoxy resins. |
| 4. Self-Assembly Simulation | Coarse-Grained MD | Simulate the formation of micelles, nanoparticles, or other supramolecular structures. nih.gov | Design of drug delivery systems. |
Integration into Supramolecular Chemistry and Self-Assembly Systems
The structure of this compound makes it an excellent candidate for the construction of complex, ordered systems through non-covalent interactions. The two terminal amine groups are capable of forming strong, directional hydrogen bonds, while the flexible polyether chain allows the molecule to adopt conformations necessary for self-assembly.
An emerging research avenue is the use of this diamine as a flexible linker in the formation of supramolecular polymers. nih.gov It can be used to connect monomeric units through hydrogen bonding or dynamic covalent chemistry, creating materials with responsive or self-healing properties. For example, research has shown that diamines can cross-link supramolecular nanofibers, with the reaction kinetics being significantly influenced by the pre-organized assembly. nih.gov
This compound is also a prime candidate for building organic-inorganic hybrid materials, such as ureasilicates, through sol-gel processes. mdpi.comresearchgate.net By reacting the amine groups with isocyanate-functionalized silanes, it is possible to create a covalently linked network where the flexible polyether segments are integrated into a rigid silica (B1680970) matrix. mdpi.com These materials could find applications in optics, sensors, or coatings. The fundamental principles of self-assembly, which dictate the size and fidelity of the final structures, are a critical area of ongoing theoretical and experimental research. nih.gov
Advanced Spectroscopic Studies of Dynamic Processes Involving the Compound
To fully understand and control the behavior of this compound in the applications described above, advanced spectroscopic techniques are required to probe its dynamic processes in real-time and at the molecular level. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying polymer dynamics. cambridge.orgmdpi.com
Future research could employ advanced, multi-dimensional NMR experiments, such as those measuring relaxation times (T₁ and T₂) and nuclear Overhauser effects, to characterize the conformational dynamics of the polyether backbone. researchgate.netnih.gov These studies could reveal how the chain flexibility is affected by solvent, temperature, or its incorporation into a polymer network. Such insights are crucial for understanding the macroscopic properties of materials derived from this compound. mdpi.com
Fluorescence spectroscopy offers another powerful toolset. By synthesizing derivatives of the diamine that incorporate fluorescent probes, it would be possible to study dynamic processes like self-assembly, binding events, or the kinetics of polymerization. researchgate.netrsc.org Techniques such as Förster Resonance Energy Transfer (FRET) or fluorescence anisotropy could provide detailed information on intermolecular distances and molecular motion. The combination of fluorescence spectroscopy with molecular dynamics simulations is a particularly powerful approach for validating computational models and gaining a deep understanding of peptide-membrane interactions, a methodology that could be adapted to study how this compound interacts with various systems. nih.gov
| Technique | Dynamic Process to Study | Information Gained |
|---|---|---|
| Solid-State NMR | Chain dynamics in cured epoxy or polyamide networks. mdpi.com | Correlation times, activation energies of segmental motion, relationship between dynamics and material properties (e.g., Tg). mdpi.com |
| Solution NMR Relaxation Studies (T₁, T₂, NOE) | Conformational flexibility of the monomer in solution. researchgate.netnih.gov | Rates of local bond rotations and overall molecular tumbling; solvent effects on chain conformation. |
| Time-Resolved Fluorescence Spectroscopy | Kinetics of self-assembly or binding to a substrate. nih.gov | Association/dissociation rate constants; changes in the local environment during a reaction. |
| In-situ FT-IR/Raman Spectroscopy | Real-time monitoring of polymerization or curing reactions. | Reaction kinetics, formation of intermediate species, degree of conversion of amine groups. |
Q & A
Q. What are the common synthetic routes for 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine, and what factors influence the choice of method?
The synthesis of this compound typically involves etherification and amination steps. For example, analogous compounds with ether linkages are synthesized via nucleophilic substitution using alkoxy precursors (e.g., propylene oxide derivatives) and amine nucleophiles under inert atmospheres. Reaction conditions such as solvent choice (e.g., THF), temperature (e.g., 0°C for controlled addition), and catalysts (e.g., NaH for deprotonation) significantly influence yield and purity . Multi-step protocols often include purification via column chromatography or recrystallization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm the presence of ether (-O-), amine (-NH₂), and propyl groups.
- IR spectroscopy to identify N-H stretches (3300–3500 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹).
- Mass spectrometry (GCMS/LCMS) for molecular weight confirmation and purity assessment .
Cross-referencing with computational data (e.g., PubChem’s InChIKey) ensures structural accuracy .
Q. What safety protocols should be followed when handling this compound?
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection (due to skin/eye irritation risks) .
- Ventilation: Use fume hoods to avoid inhalation of vapors/aerosols.
- Spill management: Neutralize with inert adsorbents (e.g., silica gel) and avoid water to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Reagent stoichiometry: Ensure excess amine to drive etherification to completion .
- Catalyst selection: Transition metal catalysts (e.g., CuI) may enhance coupling efficiency in ether formation.
- Purification: Optimize column chromatography gradients (e.g., hexane/acetone) to separate polar byproducts . Monitoring intermediates via TLC reduces stepwise losses .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Multi-technique validation: Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra .
- Computational modeling: Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to confirm stereochemistry .
- Isotopic labeling: Use deuterated solvents or ¹⁵N-labeled amines to distinguish NH₂ groups from solvent peaks .
Q. What strategies are used to evaluate the environmental impact of this compound?
- Fate studies: Track degradation pathways (e.g., hydrolysis, photolysis) in simulated environmental matrices (soil/water) using HPLC-MS .
- Ecotoxicity assays: Assess effects on model organisms (e.g., Daphnia magna) via acute/chronic exposure tests .
- Bioaccumulation potential: Calculate logP values to predict lipid solubility and persistence in ecosystems .
Q. What in vitro/in vivo models are suitable for studying its biological interactions?
- Enzyme inhibition assays: Screen for interactions with targets like monoamine oxidases (MAOs) using fluorometric substrates .
- Cell-based models: Test cytotoxicity and membrane permeability in Caco-2 or HEK293 cells .
- Animal studies: Rodent models can evaluate pharmacokinetics (e.g., bioavailability via oral administration) and neuropharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
